molecular formula C23H18N4O6S2 B2402850 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 361170-51-6

4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2402850
CAS No.: 361170-51-6
M. Wt: 510.54
InChI Key: SSRJZXSMEVPJEF-UHFFFAOYSA-N
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Description

4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18N4O6S2 and its molecular weight is 510.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

The synthesis of benzamide derivatives, specifically those involving thiazole structures, has shown significant antimicrobial activity. For instance, thiazole derivatives have been reported to possess a range of biological activities including antimicrobial, anticancer, and antifungal properties. One study specifically reported that certain synthesized thiazole derivatives exhibited good antimicrobial activity, especially those where the phenyl ring was substituted with electron-donating groups like hydroxyl, amino, and methoxy. Hydroxy and amino substituted derivatives, in particular, showed maximum antimicrobial activity. This suggests that specific substitutions on the benzamide structure can significantly influence its biological activity (Chawla, 2016).

Anti-Cancer Potential and Histone Deacetylase Inhibition

There is a notable interest in the role of benzamide derivatives as anticancer agents. For example, a specific compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, has been identified to possess potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound not only decreases the level of phosphorylation of tau proteins but also reduces the aggregation of tau proteins, showing potential as a treatment for Alzheimer's disease. Additionally, it has demonstrated neuroprotective activity by triggering ubiquitination, further supporting its therapeutic potential (Lee et al., 2018).

Antiproliferative Effects and QSAR Studies

Benzamide derivatives have also been explored for their antiproliferative effects against various cancer cell lines. A study highlighted that certain N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides demonstrated promising antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines. The study also emphasized the importance of topological parameters in describing the antimicrobial activity of the synthesized compounds, indicating a significant interplay between the chemical structure and biological activity (Kumar et al., 2012).

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6S2/c1-33-19-12-16(27(29)30)13-20-21(19)24-23(34-20)25-22(28)15-6-8-17(9-7-15)35(31,32)26-11-10-14-4-2-3-5-18(14)26/h2-9,12-13H,10-11H2,1H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRJZXSMEVPJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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